1-(2-Bromo-4,6-dimethylphenyl)thiourea
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Overview
Description
1-(2-Bromo-4,6-dimethylphenyl)thiourea is an organosulfur compound with the molecular formula C9H11BrN2S. This compound belongs to the class of thioureas, which are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes . Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4,6-dimethylphenyl)thiourea typically involves the reaction of 2-bromo-4,6-dimethylaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4,6-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiocarbonyl group can yield corresponding amines.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(2-Bromo-4,6-dimethylphenyl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,6-dimethylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can lead to the disruption of metabolic pathways, making it useful in various therapeutic applications .
Comparison with Similar Compounds
- 1,3-Bis(2,6-dimethylphenyl)thiourea
- 1-(2,4-Dimethylphenyl)thiourea
- 1-(2-Bromo-4-methylphenyl)thiourea
Comparison: 1-(2-Bromo-4,6-dimethylphenyl)thiourea is unique due to the presence of both bromine and methyl groups on the aromatic ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced antimicrobial and antioxidant properties due to the combined effects of these substituents .
Properties
Molecular Formula |
C9H11BrN2S |
---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
(2-bromo-4,6-dimethylphenyl)thiourea |
InChI |
InChI=1S/C9H11BrN2S/c1-5-3-6(2)8(7(10)4-5)12-9(11)13/h3-4H,1-2H3,(H3,11,12,13) |
InChI Key |
ZLQZWZJOOWAYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=S)N)C |
Origin of Product |
United States |
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